molecular formula C29H23FN2O4 B302289 N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302289
M. Wt: 482.5 g/mol
InChI Key: HAJBHRNNOZQKST-KBVAKVRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves its ability to bind to specific receptors and enzymes in cells. This binding leads to changes in cellular signaling pathways, resulting in the observed effects on cancer cells, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and scavenge free radicals to prevent oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its fluorescent properties, which allow for easy detection and imaging of cancer cells. However, one limitation is its potential toxicity, which requires careful handling and dosing.

Future Directions

There are several future directions for research on N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its interactions with specific receptors and enzymes in cells to better understand its mechanism of action. Additionally, further studies are needed to determine its toxicity and safety for use in humans.

Synthesis Methods

The synthesis of N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been reported in scientific literature using different methods. One such method involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with ethyl-4-aminobenzoate and 2-fluorobenzyl bromide in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide has shown potential in scientific research as a fluorescent probe for imaging and detection of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, as well as its ability to inhibit the growth of bacteria and fungi.

properties

Product Name

N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C29H23FN2O4

Molecular Weight

482.5 g/mol

IUPAC Name

N-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C29H23FN2O4/c1-2-34-27-15-19(11-13-26(27)35-18-21-8-4-6-10-24(21)30)17-31-32-29(33)28-16-23-22-9-5-3-7-20(22)12-14-25(23)36-28/h3-17H,2,18H2,1H3,(H,32,33)/b31-17+

InChI Key

HAJBHRNNOZQKST-KBVAKVRCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5F

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5F

Origin of Product

United States

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